molecular formula C14H21N3 B11805275 N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11805275
M. Wt: 231.34 g/mol
InChI Key: DYSWJCJBFNZTGU-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, an ethylpyrrolidinyl group, and a pyridin-2-amine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclopropyl and ethylpyrrolidinyl groups provide unique steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

N-cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H21N3/c1-2-17-10-4-6-13(17)12-5-3-9-15-14(12)16-11-7-8-11/h3,5,9,11,13H,2,4,6-8,10H2,1H3,(H,15,16)

InChI Key

DYSWJCJBFNZTGU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

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